An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-amine Hydrochloride: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-amine Hydrochloride: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and potential biological properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride. As a Senior Application Scientist, this document synthesizes available technical data with field-proven insights, offering a foundational understanding for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] THIQ-based molecules have demonstrated potential as antitumor, antibacterial, antiviral, and neuroprotective agents.[1][2] The strategic placement of functional groups, such as the amine at the 5-position, can significantly modulate the pharmacological profile of the THIQ core, making 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride a compound of considerable interest for further investigation.
Physicochemical Properties
While specific experimental data for 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is not extensively available in the public domain, the properties of the free amine and the parent THIQ molecule provide a strong basis for understanding its chemical nature.
| Property | Data for 1,2,3,4-Tetrahydroisoquinolin-5-amine | Data for 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | Source |
| CAS Number | 115955-90-3 | 91-21-4 | [3] |
| Molecular Formula | C₉H₁₂N₂ | C₉H₁₁N | [3] |
| Molecular Weight | 148.20 g/mol | 133.19 g/mol | [3] |
| Appearance | Not specified | Clear yellow to brown liquid | [4] |
| Melting Point | Not specified | -30 °C | |
| Boiling Point | Not specified | 232-233 °C | |
| Density | Not specified | 1.064 g/mL at 25 °C | |
| Solubility | Not specified, but the hydrochloride salt is expected to have good aqueous solubility. | Soluble in water (20 g/L at 20°C) | [4] |
| pKa | Not specified | 9.66 ± 0.20 (Predicted) | [4] |
Note on the Hydrochloride Salt (CAS: 1082658-92-1): The formation of the hydrochloride salt is a standard practice in drug development to improve the solubility and stability of amine-containing compounds. It is anticipated that 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride would be a solid with enhanced aqueous solubility compared to the free amine.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
The synthesis of the THIQ scaffold is well-established, with two primary methods dominating the landscape: the Pictet-Spengler and Bischler-Napieralski reactions. These provide a versatile foundation for producing a wide range of substituted THIQ derivatives.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5]
Caption: Pictet-Spengler reaction workflow.
Bischler-Napieralski Reaction
This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride, followed by reduction of the resulting 3,4-dihydroisoquinoline.[5]
Caption: Bischler-Napieralski reaction workflow.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, MS) for 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is not available in the public domain. However, the spectral characteristics of the parent compound, 1,2,3,4-tetrahydroisoquinoline, provide a reference for the expected signals.
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¹H NMR: The spectrum of the parent compound shows characteristic signals for the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring.[6] For the 5-amino derivative, one would expect to see shifts in the aromatic region due to the electron-donating effect of the amino group, as well as a broad singlet for the amine protons.
-
¹³C NMR: The ¹³C NMR of the parent compound reveals the expected number of aromatic and aliphatic carbon signals.[7] The 5-amino substitution would cause predictable upfield shifts for the carbons in the aromatic ring.
-
IR Spectroscopy: The IR spectrum of the parent compound displays characteristic N-H stretching and aromatic C-H stretching vibrations.[8] The 5-amino derivative would show additional N-H stretching bands for the primary amine.
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Mass Spectrometry: The mass spectrum of the parent compound shows a molecular ion peak corresponding to its molecular weight.[2] For 1,2,3,4-Tetrahydroisoquinolin-5-amine, the molecular ion peak would be expected at m/z 148.
Chemical Reactivity and Stability
The chemical reactivity of 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is dictated by the primary aromatic amine, the secondary amine within the heterocyclic ring, and the aromatic system.
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N-Alkylation/N-Acylation: The secondary amine in the tetrahydroisoquinoline ring is nucleophilic and can readily undergo alkylation and acylation reactions.
-
Aromatic Electrophilic Substitution: The aromatic ring, activated by the 5-amino group, is susceptible to electrophilic substitution reactions.
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Stability: As a hydrochloride salt, the compound is expected to be more stable to oxidation than the free amine. Standard precautions for storing amine-containing compounds, such as protection from light and air, are advisable.
Potential Biological Activity and Mechanism of Action
While direct biological studies on 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride are limited, a compelling hypothesis for its mechanism of action arises from research on the enzyme Nicotinamide N-methyltransferase (NNMT).
NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds, including 1,2,3,4-tetrahydroisoquinoline.[9] Elevated NNMT activity has been linked to various metabolic disorders and some cancers.[10]
A structurally related small molecule, 5-amino-1MQ, has been identified as a potent inhibitor of NNMT.[10][11] By blocking NNMT, 5-amino-1MQ increases intracellular levels of NAD+, a critical coenzyme in cellular energy metabolism.[11] This inhibition leads to enhanced mitochondrial function and has shown therapeutic potential in preclinical models of obesity and other metabolic diseases.[12]
Given that 1,2,3,4-tetrahydroisoquinoline is a known substrate of NNMT, it is plausible that 1,2,3,4-Tetrahydroisoquinolin-5-amine could act as an inhibitor of this enzyme.
Caption: Proposed mechanism of NNMT inhibition.
This potential for NNMT inhibition makes 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride a promising candidate for further investigation in the context of metabolic diseases and oncology.
Analytical Methods
For the analysis of 1,2,3,4-tetrahydroisoquinoline derivatives, reverse-phase high-performance liquid chromatography (HPLC) is a suitable method. A typical method for the parent compound utilizes a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]
Safety and Handling
Based on the safety data for the free amine, 1,2,3,4-Tetrahydroisoquinolin-5-amine should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is a molecule with significant potential, stemming from the well-established biological importance of the tetrahydroisoquinoline scaffold. While specific experimental data for this particular salt is sparse, the available information on related compounds provides a strong foundation for its further exploration. The hypothesized role as an NNMT inhibitor presents an exciting avenue for research in metabolic diseases and beyond. This guide serves as a starting point for researchers, providing the necessary context and foundational knowledge to embark on further investigation of this promising compound.
References
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Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regenerative Research. (2025). Peptide Sciences. [Link]
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Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. (2015). PMC - PubMed Central. [Link]
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Optimizing Your Metabolism: The Role of 5-Amino-1MQ and NNMT Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
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1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. [Link]
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Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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